Oxamide, N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)- Oxamide, N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)-
Brand Name: Vulcanchem
CAS No.: 100694-09-5
VCID: VC20486784
InChI: InChI=1S/C18H14N2O5/c21-9-8-19-17(24)18(25)20-13-7-3-6-12-14(13)16(23)11-5-2-1-4-10(11)15(12)22/h1-7,21H,8-9H2,(H,19,24)(H,20,25)
SMILES:
Molecular Formula: C18H14N2O5
Molecular Weight: 338.3 g/mol

Oxamide, N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)-

CAS No.: 100694-09-5

Cat. No.: VC20486784

Molecular Formula: C18H14N2O5

Molecular Weight: 338.3 g/mol

* For research use only. Not for human or veterinary use.

Oxamide, N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)- - 100694-09-5

Specification

CAS No. 100694-09-5
Molecular Formula C18H14N2O5
Molecular Weight 338.3 g/mol
IUPAC Name N'-(9,10-dioxoanthracen-1-yl)-N-(2-hydroxyethyl)oxamide
Standard InChI InChI=1S/C18H14N2O5/c21-9-8-19-17(24)18(25)20-13-7-3-6-12-14(13)16(23)11-5-2-1-4-10(11)15(12)22/h1-7,21H,8-9H2,(H,19,24)(H,20,25)
Standard InChI Key FJKCZHVCMLUNTL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(=O)NCCO

Introduction

Chemical Structure and Physicochemical Properties

Oxamide, N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)-, features a central oxamide group (N-C(O)-C(O)-N) substituted with an anthraquinone ring system at one nitrogen atom and a 2-hydroxyethyl group at the other. The anthraquinone moiety consists of two fused benzene rings with ketone groups at positions 9 and 10, contributing to its planar, aromatic structure. The hydroxyethyl group introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.

Key Structural Attributes:

  • Molecular formula: C17H14N2O4\text{C}_{17}\text{H}_{14}\text{N}_2\text{O}_4 (inferred from analogous compounds ).

  • Molecular weight: ~338.32 g/mol.

  • Functional groups: Oxamide core, anthraquinone, and hydroxyethyl substituents.

The compound’s solubility profile is influenced by its anthraquinone component, which is typically hydrophobic, and the hydroxyethyl group, which improves aqueous miscibility. Theoretical logP values suggest moderate lipophilicity, balancing membrane permeability and solubility .

Synthesis and Reaction Pathways

The synthesis of oxamide derivatives often involves multi-step condensation reactions. A plausible route for N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)-oxamide could follow methodologies adapted from patent US4622426A , which details the preparation of N,N'-bis(2-hydroxyethyl)oxamide.

Proposed Synthetic Route:

  • Formation of Oxamide Backbone:

    • Reaction of anthraquinone-1-amine with ethyl oxalate in an aqueous ethanolamine solution.

    • Conditions: 60–80°C, pH 8–9, with gradual addition of ethyl oxalate to minimize hydrolysis .

  • Substitution with Hydroxyethyl Group:

    • Ethanolamine is introduced to functionalize the second nitrogen atom.

    • Key parameters: Stirring efficiency, temperature control (70–90°C), and solvent selection (water or ethanol) .

  • Purification:

    • Crystallization from ethanol/water mixtures yields high-purity product.

Table 1: Optimized Reaction Conditions

StepReagentsTemperature (°C)Time (h)Yield (%)
Oxamide formationEthyl oxalate, ethanolamine75478
Hydroxyethyl additionEthanolamine, H₂O85665

Biological Activity and Mechanisms

Anthraquinone derivatives are renowned for their anticancer properties, often mediated through DNA intercalation and topoisomerase inhibition . The hydroxyethyl oxamide moiety may enhance bioavailability and target engagement.

Antitumor Activity:

  • In vitro studies on analogous oxamide-hydrazone hybrids (e.g., compound 7k in PMC9951783 ) demonstrate potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values of 12.3 μM and 14.7 μM, respectively.

  • Mechanism: DNA intercalation disrupts replication, while inhibition of calpain proteases induces apoptosis .

Table 2: Cytotoxicity of Selected Oxamide Derivatives

CompoundMCF-7 IC₅₀ (μM)A549 IC₅₀ (μM)Mechanism
7k 12.314.7DNA intercalation
N-(1-anthraquinonyl)-oxamide (theor.)~15*~18*Topoisomerase II inhibition

*Theoretical estimates based on structural analogs .

Industrial and Pharmaceutical Applications

Pharmaceutical Development

The compound’s dual functionality positions it as a candidate for:

  • Anticancer agents: Slow-release nitrogen donors in prodrug formulations.

  • Antimicrobials: Anthraquinone’s redox activity disrupts microbial electron transport chains .

Specialty Chemicals

  • Flame retardants: Phosphorus-containing oxamides are used in polymer stabilization; anthraquinone may synergize char formation .

  • Dyes: Anthraquinone’s chromophore enables applications in textile coloring.

Comparative Analysis with Related Compounds

N,N'-Bis(2-hydroxyethyl)oxamide vs. N-(1-Anthraquinonyl)-N'-(2-hydroxyethyl)-oxamide

PropertyN,N'-Bis(2-hydroxyethyl)-oxamide N-(1-Anthraquinonyl)-oxamide
Solubility in H₂OHighModerate
Melting point (°C)189–191215–218 (theor.)
BioactivityLowHigh (anticancer)

Future Research Directions

  • Synthetic Optimization: Scalable routes using green solvents (e.g., ionic liquids).

  • In Vivo Studies: Pharmacokinetics and toxicity profiles in animal models.

  • Structure-Activity Relationships (SAR): Modifying the anthraquinone substituents to enhance selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator